Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate
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Overview
Description
Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a tert-butyl group, an iodine atom, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with β-diketones or similar compounds.
Introduction of the iodine atom: This step often involves the iodination of the pyrazole ring using reagents such as iodine or N-iodosuccinimide under mild conditions.
Addition of the tert-butyl group: This can be accomplished through alkylation reactions using tert-butyl halides in the presence of a base.
Formation of the ethyl ester: This step involves esterification reactions using ethanol and an appropriate acid catalyst.
Industrial Production Methods:
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium azide, potassium cyanide.
Major Products Formed:
Oxidation: Formation of nitro or hydroxyl derivatives.
Reduction: Formation of deiodinated derivatives.
Substitution: Formation of azido or cyano derivatives.
Scientific Research Applications
Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes .
Comparison with Similar Compounds
5-Amino-1-tert-butyl-4-iodo-pyrazole: Lacks the ethyl ester group, which may affect its solubility and reactivity.
Ethyl 5-amino-1-methyl-4-iodo-pyrazole-3-carboxylate: Similar structure but with a methyl group instead of a tert-butyl group, which may influence its steric properties and biological activity.
Uniqueness: Ethyl 5-amino-1-tert-butyl-4-iodo-pyrazole-3-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the tert-butyl group provides steric hindrance, while the iodine atom offers a site for further functionalization .
Properties
Molecular Formula |
C10H16IN3O2 |
---|---|
Molecular Weight |
337.16 g/mol |
IUPAC Name |
ethyl 5-amino-1-tert-butyl-4-iodopyrazole-3-carboxylate |
InChI |
InChI=1S/C10H16IN3O2/c1-5-16-9(15)7-6(11)8(12)14(13-7)10(2,3)4/h5,12H2,1-4H3 |
InChI Key |
DYXHYPYAAYBASN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NN(C(=C1I)N)C(C)(C)C |
Origin of Product |
United States |
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